

Solubility Profile of 3,5-Dibromosalicylaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,5-Dibromosalicylaldehyde**

Cat. No.: **B1199182**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of **3,5-Dibromosalicylaldehyde** in common organic solvents. Due to the limited availability of comprehensive quantitative data in publicly accessible literature, this document summarizes the existing qualitative and quantitative information and furnishes general experimental protocols for its determination. Furthermore, it details established synthetic routes involving **3,5-Dibromosalicylaldehyde**, which are crucial for its application in medicinal chemistry and materials science.

Quantitative Solubility Data

The solubility of **3,5-Dibromosalicylaldehyde** has been qualitatively described in the literature. It is reported to be readily soluble in ether, benzene, chloroform, hot petroleum ether, alcohol, and glacial acetic acid.^{[1][2]} Conversely, it is sparingly soluble in water.^{[1][2]} To date, a single quantitative solubility value has been identified in the public domain.

Table 1: Quantitative Solubility of **3,5-Dibromosalicylaldehyde**

Solvent	Temperature (°C)	Solubility (mg/mL)
Methanol	Not Specified	25 ^{[1][3][4]}

A comprehensive, temperature-dependent analysis of solubility in a wider range of common organic solvents such as ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, and hexane is not currently available in the literature and would require dedicated experimental investigation.

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of a compound is critical for various applications, including formulation development and reaction optimization. The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid solvent.

General Protocol: Gravimetric Solubility Determination

This protocol outlines the fundamental steps for determining the solubility of **3,5-Dibromosalicylaldehyde** in a given solvent.

Objective: To determine the concentration of a saturated solution of **3,5-Dibromosalicylaldehyde** in a specific solvent at a controlled temperature.

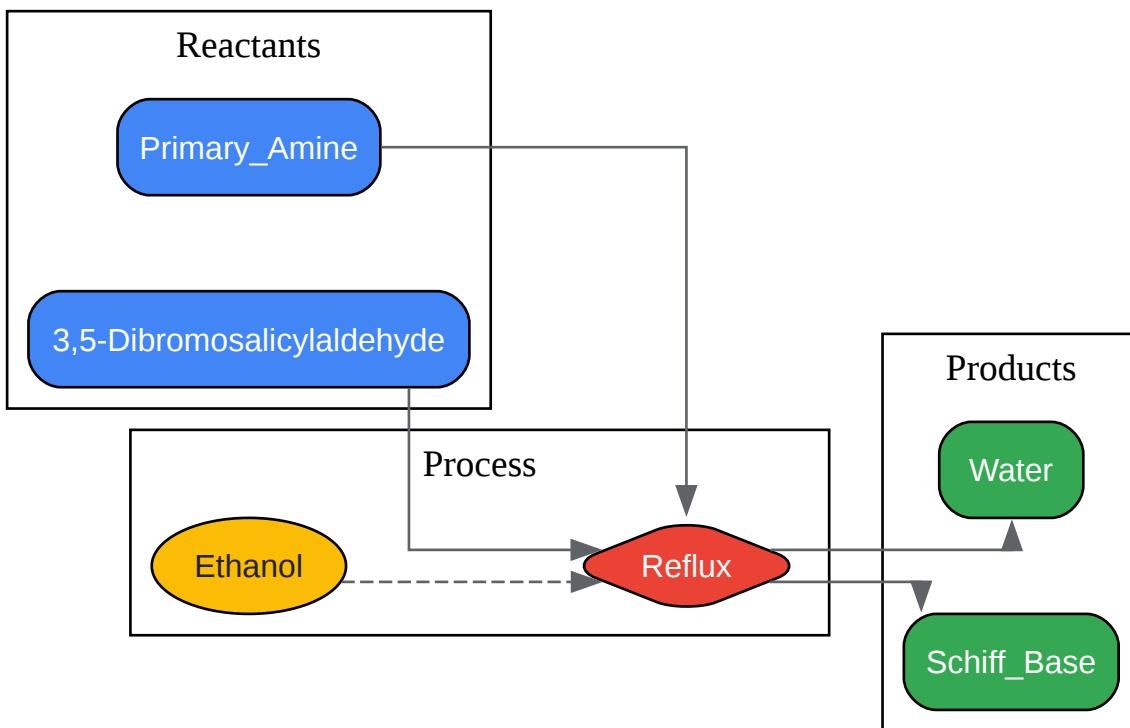
Materials:

- **3,5-Dibromosalicylaldehyde**
- Solvent of interest
- Analytical balance
- Thermostatic shaker or water bath
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Pre-weighed evaporation dish or vial
- Oven

Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of **3,5-Dibromosalicylaldehyde** to a known volume of the solvent in a sealed container.
 - Agitate the mixture at a constant temperature using a thermostatic shaker or water bath until equilibrium is reached. The time required to reach equilibrium should be determined experimentally but is typically several hours.
- Sample Withdrawal and Filtration:
 - Once equilibrium is established, allow the solution to stand undisturbed for a sufficient time to permit the settling of undissolved solids.
 - Carefully withdraw a known volume of the supernatant using a calibrated pipette.
 - Immediately filter the solution using a syringe filter to remove any suspended solid particles. The filter material should be compatible with the solvent.
- Solvent Evaporation:
 - Transfer the filtered, saturated solution to a pre-weighed, clean, and dry evaporation dish.
 - Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator or a vacuum oven at a suitable temperature may be used.
- Drying and Weighing:
 - Once the solvent has been completely removed, place the evaporation dish containing the solid residue in an oven at a temperature below the melting point of **3,5-Dibromosalicylaldehyde** to ensure all residual solvent is removed.
 - Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.
 - Repeat the drying and weighing steps until a constant weight is achieved.
- Calculation:

- The solubility (S) is calculated using the following formula:

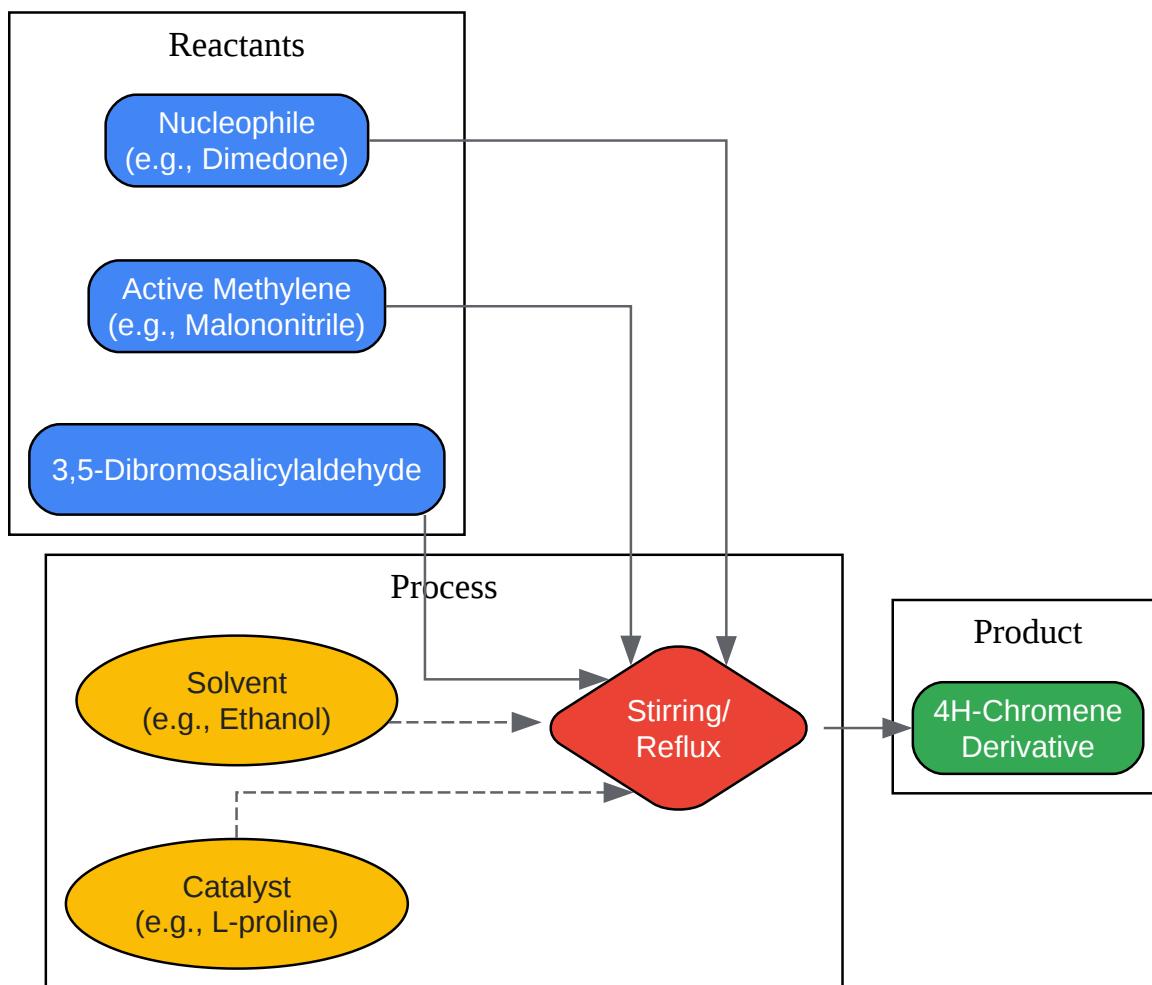

$S \text{ (mg/mL)} = (\text{Weight of dish with residue} - \text{Weight of empty dish}) / \text{Volume of the filtered solution withdrawn}$

Synthetic Applications and Experimental Workflows

3,5-Dibromosalicylaldehyde is a versatile building block in organic synthesis, most notably in the preparation of Schiff bases and chromene derivatives, which are classes of compounds with significant interest in medicinal chemistry and materials science.

Synthesis of Schiff Bases

Schiff bases derived from **3,5-Dibromosalicylaldehyde** are important ligands in coordination chemistry and have been investigated for their biological activities. The general synthesis involves the condensation of **3,5-Dibromosalicylaldehyde** with a primary amine.



[Click to download full resolution via product page](#)

General workflow for the synthesis of Schiff bases.

Synthesis of 4H-Chromenes

4H-Chromenes are a class of heterocyclic compounds with a broad spectrum of biological activities. They can be synthesized via a multi-component reaction involving **3,5-Dibromosalicylaldehyde**, an active methylene compound, and a nucleophile, often in the presence of a catalyst. A common example is the reaction with malononitrile and a phenol or naphthol derivative.

[Click to download full resolution via product page](#)

General workflow for the synthesis of 4H-Chromenes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dibromosalicylaldehyde CAS#: 90-59-5 [m.chemicalbook.com]
- 2. 3,5-Dibromosalicylaldehyde | 90-59-5 [chemicalbook.com]
- 3. 3,5-Dibromosalicylaldehyde 98 90-59-5 [sigmaaldrich.com]
- 4. 90-59-5 CAS MSDS (3,5-Dibromosalicylaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. [Solubility Profile of 3,5-Dibromosalicylaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1199182#solubility-of-3-5-dibromosalicylaldehyde-in-common-organic-solvents\]](https://www.benchchem.com/product/b1199182#solubility-of-3-5-dibromosalicylaldehyde-in-common-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com